

Spectroscopic Analysis of 5-Methyloctahydropyrrolo[3,4-b]pyrrole: A Technical Overview

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Compound of Interest

Compound Name: 5-Methyloctahydropyrrolo[3,4-b]pyrrole

Cat. No.: B1145645

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of novel chemical entities is paramount. This guide addresses the available spectroscopic data for **5-Methyloctahydropyrrolo[3,4-b]pyrrole**, a bicyclic diamine with potential applications in medicinal chemistry.

Summary of Physicochemical Properties

5-Methyloctahydropyrrolo[3,4-b]pyrrole, with the Chemical Abstracts Service (CAS) registry number 132414-59-6, possesses a molecular formula of $C_7H_{14}N_2$ and a molecular weight of 126.20 g/mol .^{[1][2]} This saturated heterocyclic compound is a structural isomer of other methylated octahydropyrrolopyrroles and its specific stereochemistry can significantly influence its biological activity and spectroscopic characteristics.

Property	Value	Reference
Molecular Formula	$C_7H_{14}N_2$	^{[1][2]}
Molecular Weight	126.20 g/mol	^[1]
CAS Number	132414-59-6	^{[1][2]}

Spectroscopic Data: Current Landscape

A thorough review of scientific literature and chemical databases indicates a notable absence of publicly available, experimentally determined spectroscopic data (NMR, IR, MS) specifically for **5-Methyloctahydropyrrolo[3,4-b]pyrrole**. While commercial suppliers list the compound, they do not provide detailed analytical spectra.^{[1][2]}

Spectroscopic data for the parent compound, pyrrole, and other derivatives are readily available but are not suitable for a direct, in-depth analysis of the title compound due to significant structural differences.^{[3][4][5][6][7][8]} For instance, the fully saturated bicyclic ring system of **5-methyloctahydropyrrolo[3,4-b]pyrrole** will exhibit vastly different NMR chemical shifts and IR absorption bands compared to the aromatic pyrrole ring.

A search for the dihydrochloride salt, *cis*-5-Methyl-1H-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride, suggests that some analytical work has been carried out on its derivatives, but the spectra for the free base are not provided.^[9]

Predicted Spectroscopic Characteristics

In the absence of experimental data, theoretical predictions can offer some insight into the expected spectroscopic features of **5-Methyloctahydropyrrolo[3,4-b]pyrrole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to be complex due to the saturated and stereochemically rich structure. One would anticipate a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm) corresponding to the methylene and methine protons of the two fused five-membered rings. The N-methyl group would likely appear as a singlet, further upfield. The integration of these signals would correspond to the number of protons in each unique chemical environment.
- ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the seven carbon atoms. The N-methyl carbon would be expected at a characteristic chemical shift, while the other sp³-hybridized carbons of the bicyclic system would appear in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations of the methyl and methylene groups just below 3000 cm^{-1} . N-H stretching vibrations, if a secondary amine is present, would appear in the region of $3300\text{--}3500\text{ cm}^{-1}$. C-N stretching vibrations would be observed in the fingerprint region (typically $1000\text{--}1300\text{ cm}^{-1}$). The absence of C=C and C=N stretching bands would confirm the saturated nature of the molecule.

Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M^+) at $m/z = 126$. Subsequent fragmentation would likely involve the loss of the methyl group or cleavage of the bicyclic ring system, leading to a series of characteristic fragment ions.

Experimental Protocols: A General Approach

While specific experimental protocols for the acquisition of spectroscopic data for **5-Methyloctahydropyrrolo[3,4-b]pyrrole** are not available, standard methodologies for a compound of this nature would include:

NMR Spectroscopy:

- **Sample Preparation:** Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6).
- **Data Acquisition:** Record ^1H and ^{13}C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs would be used. For complete structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC would be essential.

IR Spectroscopy:

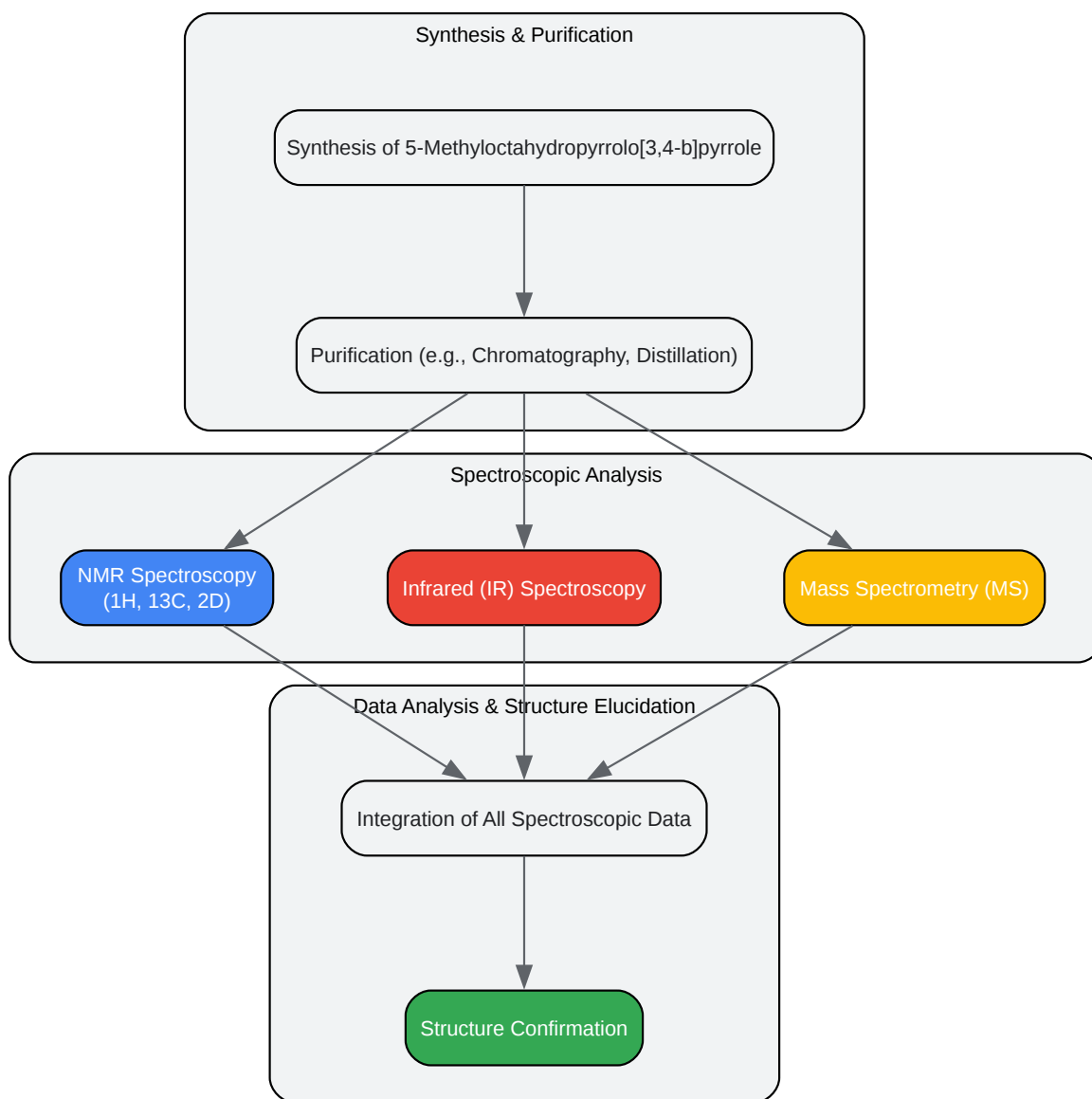
- **Sample Preparation:** Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid.
- **Data Acquisition:** Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the standard range of $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry:

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Utilize an appropriate ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for LC-MS.
- **Data Acquisition:** Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel compound like **5-Methyloctahydropyrrolo[3,4-b]pyrrole**.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic characterization of **5-Methyloctahydropyrrolo[3,4-b]pyrrole** remains an area for future investigation. The lack of published experimental data necessitates that researchers working with this compound perform a full suite of spectroscopic analyses to confirm its identity and purity. The general methodologies and expected spectral features outlined in this guide provide a foundational framework for such an undertaking. Further research into the synthesis and detailed characterization of this and related compounds will be invaluable for advancing their potential applications in drug discovery and development.

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